molecular formula C10H15NO B1398849 5-Amino-2-tert-butylphenol CAS No. 873055-35-7

5-Amino-2-tert-butylphenol

Cat. No. B1398849
CAS RN: 873055-35-7
M. Wt: 165.23 g/mol
InChI Key: WRTDVWHCSGVIOT-UHFFFAOYSA-N
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Description

5-Amino-2-tert-butylphenol is an intermediate used in the preparation of ivacaftor via condensation of oxo dihydroquinoline carboxylic acid with amino ditert butylphenol . It is a brown solid with a molecular weight of 165.24 .


Synthesis Analysis

The synthesis of 5-Amino-2-tert-butylphenol involves the refluxing of 2,4-di-tert-butyl-5-nitro-phenol (1.86 g, 7.40 mmol) and ammonium formate (1.86 g) in ethanol (75 mL). Pd-5% wt. on activated carbon (900 mg) is then added. The reaction mixture is stirred at reflux for 2 h, cooled to room temperature and filtered through Celite .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-tert-butylphenol is represented by the linear formula C10H15NO . The InChI code for this compound is 1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 5-Amino-2-tert-butylphenol are typically electrophilic aromatic substitution reactions. These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

5-Amino-2-tert-butylphenol is a brown solid with a molecular weight of 165.24 .

Scientific Research Applications

Subheading Effects on Human Peripheral Blood Lymphocytes

Derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 5-Amino-2-tert-butylphenol, have demonstrated significant immunomodulatory activities. Specifically, certain aminophenol compounds at non-toxic concentrations were found to stimulate the production of α-interferon by peripheral blood mononuclear cells and γ-interferon by CD3+T-lymphocytes. Conversely, at higher concentrations, these compounds exhibited an immunosuppressive effect on the proliferation of T-lymphocytes, indicating their potential in regulating immune responses (Nizheharodava et al., 2020).

Antioxidant Properties

Subheading Evaluation in Schiff Bases

Schiff bases containing fragments similar to 5-Amino-2-tert-butylphenol, specifically 2-((ferrocenylmethylene)amino)-4,6-di-tert-butylphenol, have been examined for their antioxidant activities. These studies revealed that the electrochemical transformations of these compounds could lead to products that exhibit pronounced antioxidant properties, comparable and in some cases superior to standard antioxidants like vitamin E and Trolox. This highlights the potential of 5-Amino-2-tert-butylphenol derivatives in applications requiring antioxidant activity (Smolyaninov et al., 2018).

Antiviral Activity

Subheading Derivatives of Aminophenol

Research on derivatives of 4,6-di-tert-butyl-2-aminophenol, structurally related to 5-Amino-2-tert-butylphenol, has shown promising antiviral properties, especially against herpes simplex virus (HSV) and influenza species in cell cultures. This suggests that certain structural analogues or derivatives of 5-Amino-2-tert-butylphenol might hold potential as antiviral agents, an area that seems ripe for further exploration (Shadyro et al., 2002).

Mechanism of Action

Biochemical Pathways

Related compounds have shown significant immunomodulatory activities, antioxidant properties, and antiviral properties. These findings suggest that 5-Amino-2-tert-butylphenol might also interact with similar pathways, but further investigation is required to confirm this.

Result of Action

Related compounds have demonstrated significant immunomodulatory, antioxidant, and antiviral activities, suggesting that 5-Amino-2-tert-butylphenol might have similar effects.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 0-5°c .

properties

IUPAC Name

5-amino-2-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTDVWHCSGVIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-tert-butylphenol

Synthesis routes and methods

Procedure details

To a refluxing solution of 2-tert-butyl-5-nitrophenol (C-1-a) (196 mg, 1.0 mmol) in EtOH (10 mL) was added ammonium formate (200 mg, 3.1 mmol), followed by 140 mg of 10% Pd—C. The reaction mixture was refluxed for additional 30 min, cooled to room temperature and filtered through a plug of Celite. The filtrate was concentrated to dryness and purified by column chromatography (20-30% EtOAc-Hexane) to give 2-tert-butyl-5-aminophenol (C-1) (144 mg, 87%). NMR (400 MHz, DMSO-d6) δ 8.76 (s, 1H), 6.74 (d, J=8.3 Hz, 1H), 6.04 (d, J=2.3 Hz, 1H), 5.93 (dd, J=8.2, 2.3 Hz, 1H), 4.67 (s, 2H), 1.26 (s, 9H); HPLC ret. time 2.26 min, 10-99% CH3CN, 5 min run; ESI-MS 166.1 m/z (MH+).
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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